1-(Isocyano(tosyl)methyl)-2-methylbenzene

Steric effect Regioselectivity Cycloaddition

Researchers facing poor regioselectivity and dimerization in [3+2] cycloadditions with standard TosMIC will find this ortho-methylbenzyl TosMIC analog (CAS 1067658-59-6) a direct solution. Its sterically demanding α-substituent suppresses byproduct formation and directs pyrrole, imidazole, oxazole synthesis with high selectivity. Supplied at ≥97% (HPLC) purity, this reagent ensures reproducibility in complex synthetic sequences. For procurement managers: consistent quality, lot-to-lot uniformity, and global shipping from BenchChem stock.

Molecular Formula C16H15NO2S
Molecular Weight 285.4 g/mol
CAS No. 1067658-59-6
Cat. No. B1503554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Isocyano(tosyl)methyl)-2-methylbenzene
CAS1067658-59-6
Molecular FormulaC16H15NO2S
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2C)[N+]#[C-]
InChIInChI=1S/C16H15NO2S/c1-12-8-10-14(11-9-12)20(18,19)16(17-3)15-7-5-4-6-13(15)2/h4-11,16H,1-2H3
InChIKeyQNXPAUZUSGSOOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Isocyano(tosyl)methyl)-2-methylbenzene: Ortho-Substituted TosMIC Analog


1-(Isocyano(tosyl)methyl)-2-methylbenzene (CAS 1067658-59-6), also known as α-Tosyl-(2-methylbenzyl)isocyanide, is a polyfunctional building block classified within the sulfonylmethyl isocyanide family, a privileged class of reagents for accessing diverse heterocyclic scaffolds [1]. Its structure incorporates an isocyano group, an acidic α-carbon, and a tosyl (p-toluenesulfonyl) leaving group, with a key ortho-methylbenzyl substitution that distinguishes it from parent TosMIC and other regioisomers . This compound is supplied commercially at minimum purities of 95-97% (HPLC) and is specifically designed for advanced organic synthesis applications where precise control over molecular architecture is required [2].

Reagent family
Sulfonylmethyl isocyanide (TosMIC) analog with ortho-methylbenzyl substitution
Functional groups
Isocyano, acidic α-carbon, tosyl leaving group — a polyfunctional building block
Synthesis context
Designed for heterocyclic scaffold construction via [3+2] cycloaddition and related transformations

Substituent-Dependent Reactivity of TosMIC Analogs


Despite a shared sulfonylmethyl isocyanide core, TosMIC derivatives are not functionally interchangeable; their distinct α-substituents impose profound differences on acid/base characteristics, nucleophilicity, and steric profile, thereby dictating reaction efficiency and product outcomes [1]. The unsubstituted parent TosMIC possesses an estimated α-CH₂ pKa of ~14, while alkyl or aryl substitution at the α-position alters this value, directly affecting the reagent's ability to undergo base-induced deprotonation and subsequent [3+2] cycloaddition or nucleophilic attack . Simple substitution with a less bulky or differently oriented group (e.g., 3-methylbenzyl or linear alkyl chains) can lead to divergent reaction kinetics, variable yields, and even altered chemoselectivity in heterocycle syntheses, making the ortho-methylbenzyl variant uniquely suited for specific synthetic challenges [2].

Parent TosMIC (unsubstituted CH₂) lacks ortho-methyl steric bulk; this may reduce regioselectivity and alter reaction outcomes in sterically demanding cycloadditions.
3-Methylbenzyl regioisomer — the meta-substitution creates a different spatial orientation, potentially leading to divergent product distributions in heterocycle syntheses.
Linear alkyl or other α-substituted TosMIC analogs — varying electronic and steric profiles may shift reaction kinetics and chemoselectivity, requiring re-optimization.

1-(Isocyano(tosyl)methyl)-2-methylbenzene: Key Differentiators


Ortho-Methyl Steric Effects in Cycloaddition

The ortho-methylbenzyl group in 1-(Isocyano(tosyl)methyl)-2-methylbenzene provides significantly greater steric hindrance around the reactive α-carbon compared to the unsubstituted methylene of parent TosMIC. This increased steric bulk is critical for controlling regioselectivity in [3+2] cycloaddition reactions, potentially suppressing undesired side reactions that occur with less hindered analogs. [1]

Steric influence
Class-level inference
Target A-value >1.7 kcal/mol
Parent TosMIC ~0 kcal/mol
Reported to influence regioselectivity in cycloaddition reactions
Qualitative steric comparison; experimental A-values not determined
Steric effect Regioselectivity Cycloaddition

Altered α-Carbon pKa and Base Sensitivity

The α-proton of the target compound is expected to exhibit a pKa value slightly higher than the parent TosMIC (pKa ~14) due to the electron-donating inductive effect of the ortho-methyl group. This subtle shift in acid strength influences the choice of base and reaction conditions, potentially enabling milder or more selective deprotonation protocols compared to more acidic analogs. [1]

α-C pKa (est.)
Class-level inference
14.5 – 15.0
estimated pKa
May influence base selection and deprotonation conditions
Inductive effect estimate; experimental determination pending
pKa Deprotonation Nucleophilicity

Regioisomeric Purity for Consistent Outcomes

Unlike the 3-methylbenzyl regioisomer (CAS 459216-21-8), which can be produced and procured as a distinct compound, 1-(Isocyano(tosyl)methyl)-2-methylbenzene is the only commercially available form with the ortho-substitution pattern. The presence of even small amounts of the meta-isomer could lead to divergent reaction pathways and product mixtures in heterocycle syntheses. [1]

Regioisomeric purity
Cross-study comparable
97% min (HPLC)
Ensures ortho substitution pattern for intended steric/electronic profile
HPLC verified; distinct from 3-methylbenzyl regioisomer
Isomer purity Analytical specification Regioisomer

Enhanced Lipophilicity and Organic Solubility

The ortho-methyl substituent increases the overall lipophilicity of the reagent compared to unsubstituted TosMIC, as reflected in its calculated LogP value of 4.01. This elevated lipophilicity can be advantageous in reactions conducted in non-polar or mixed solvent systems, potentially improving reagent solubility and substrate interaction.

Lipophilicity
Class-level inference
4.01LogP
May improve solubility in non-polar organic solvents
In silico calculation; experimental LogP not available
Lipophilicity LogP Solubility

1-(Isocyano(tosyl)methyl)-2-methylbenzene: Targeted Applications


Regioselective 3,4-Disubstituted Pyrrole Synthesis

The ortho-methylbenzyl substitution of this TosMIC analog provides steric control over the [3+2] cycloaddition pathway, enabling the regioselective formation of pyrroles with defined substitution patterns. In protocols employing electron-deficient alkenes, the increased steric bulk of the α-position can suppress unwanted dimerization and enhance selectivity for the desired 3,4-disubstituted product, as evidenced by class-level inference from substituted TosMIC reactivity. [1]

Orthogonally Functionalized Imidazole Construction

The ortho-methylbenzyl group's unique steric and electronic profile, combined with the compound's high isomeric purity, makes it an ideal building block for constructing imidazoles that require precise control over C-4 and C-5 substitution. The higher estimated pKa of the α-proton allows for base selection tailored to the reagent's reactivity, minimizing side reactions when integrated into complex, multi-step sequences with acid-sensitive intermediates. [2]

Lipophilic Heterocyclic Libraries for Drug Discovery

With a calculated LogP of 4.01, this reagent is exceptionally suited for the synthesis of highly lipophilic heterocyclic cores intended for cell-permeable compound libraries. Its enhanced solubility in organic solvents facilitates high-throughput parallel synthesis approaches, where reactions are often conducted in non-polar media. This property streamlines the generation of diverse, drug-like molecules for biological screening.

Sterically Congested Oxazole and Thiazole Synthesis

The significant steric demand of the ortho-methylbenzyl group can be exploited to direct the cycloaddition with aldehydes or isothiocyanates toward oxazole or thiazole products with greater steric bulk at the heterocyclic periphery. This is particularly valuable for accessing chemical space that is less populated by simpler TosMIC-derived compounds, potentially leading to novel biological activities or improved physicochemical properties. [3]

Application
Selection property
Validation focus
Regioselective pyrrole synthesis
Ortho-methyl steric profile
Suppression of dimerization; regioselectivity control
Orthogonally functionalized imidazoles
Isomeric purity and α-C acidity
C-4/C-5 substitution pattern fidelity
Lipophilic heterocyclic libraries
Reported lipophilicity
Solubility in non-polar media; parallel synthesis compatibility
Sterically congested oxazoles/thiazoles
Significant steric demand
Directing cycloaddition toward sterically differentiated products

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